

# Synthesis of optically active (S)-1-Octyn-3-ol

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## Compound of Interest

Compound Name: 1-Octyn-3-OL

Cat. No.: B1346985

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## Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation, for which Professor Ryoji Noyori was a co-recipient of the 2001 Nobel Prize in Chemistry, is a powerful and widely used method for the enantioselective reduction of ketones and other unsaturated functional groups.<sup>[1]</sup> This method typically employs a ruthenium catalyst bearing a chiral diphosphine ligand, most notably 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP).<sup>[2]</sup> The hydrogenation is performed under a pressurized atmosphere of hydrogen gas.

A key feature of the Noyori hydrogenation is the use of a pre-catalyst, often a Ru(II)-BINAP dihalide or dicarboxylate, which is activated under the reaction conditions to form the catalytically active ruthenium hydride species. The chirality of the BINAP ligand dictates the stereochemical outcome of the reduction, with (S)-BINAP generally affording the (S)-alcohol.

## Reaction Mechanism

The catalytic cycle for the Noyori asymmetric hydrogenation of a ketone is generally understood to involve the following key steps:

- **Catalyst Activation:** The Ru(II)-BINAP precatalyst reacts with hydrogen to generate a catalytically active ruthenium hydride species.
- **Substrate Coordination:** The ketone substrate, 1-octyn-3-one, coordinates to the ruthenium center. For functionalized ketones, this coordination can be facilitated by a nearby functional group.

- **Hydrogenation:** The coordinated ketone undergoes hydrogenation. This is believed to proceed through the keto form of the substrate.
- **Product Dissociation and Catalyst Regeneration:** The resulting chiral alcohol product dissociates from the ruthenium center, and the catalyst is regenerated for the next cycle by reaction with another molecule of hydrogen.

## Experimental Protocol: Noyori Asymmetric Hydrogenation of 1-Octyn-3-one (Adapted)

Disclaimer: The following protocol is an adapted, representative procedure based on general methods for the Noyori asymmetric hydrogenation of ketones, as a specific protocol for 1-octyn-3-one was not found in the immediate search. Optimization may be required for this specific substrate.

### Materials:

- 1-Octyn-3-one
- $[\text{RuCl}_2((\text{S})\text{-BINAP})]_2 \cdot \text{NEt}_3$  or a similar (S)-BINAP-Ru(II) precatalyst
- Ethanol (degassed)
- Hydrogen gas (high purity)
- High-pressure autoclave or similar hydrogenation reactor
- Standard laboratory glassware for inert atmosphere techniques

### Procedure:

- **Reactor Preparation:** A high-pressure autoclave equipped with a magnetic stir bar and a pressure gauge is thoroughly dried and purged with an inert gas (e.g., argon or nitrogen).
- **Charging the Reactor:** The Ru(II)-(S)-BINAP precatalyst (e.g., 0.01 mol%) and 1-octyn-3-one (1.0 eq) are added to the reactor under an inert atmosphere.

- **Solvent Addition:** Degassed ethanol is added to the reactor to dissolve the substrate and catalyst.
- **Hydrogenation:** The reactor is sealed, and the inert atmosphere is replaced with hydrogen gas by purging the system multiple times. The reactor is then pressurized with hydrogen to the desired pressure (e.g., 10-100 atm) and the reaction mixture is stirred at a controlled temperature (e.g., room temperature to 80 °C).
- **Reaction Monitoring:** The reaction progress can be monitored by observing the hydrogen uptake.
- **Workup:** Once the reaction is complete, the hydrogen pressure is carefully released. The reaction mixture is filtered to remove the catalyst, and the solvent is removed under reduced pressure.
- **Purification:** The crude product is purified by flash column chromatography on silica gel to yield (S)-**1-octyn-3-ol**.
- **Chiral Analysis:** The enantiomeric excess of the product is determined by chiral GC or HPLC.

## Quantitative Data Summary

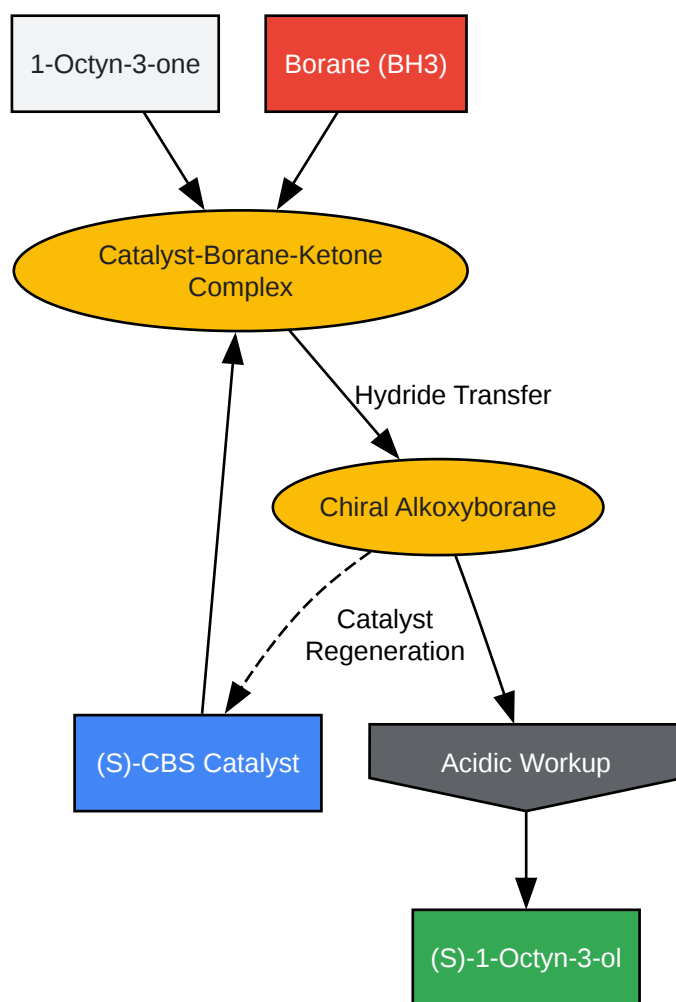
The following table summarizes the quantitative data for the synthesis of optically active **1-octyn-3-ol** using various methods.

Synthesis Method	Catalyst/Reagent	Reducing Agent	Solvent	Temp (°C)	Time (h)	Yield (%)	ee (%)	Configuration
CBS Reduction	(-)- $\alpha$ -pinene derived organoborane	B-3-pinanylnonyl-9-BBN	THF	RT	8	86	>95	S
Noyori Hydrogenation	Ru(II)-(S)-BINAP type	H <sub>2</sub> (gas)	Ethanol	RT - 80	12-48	Data not found	Data not found	S (predicted)

Note: This table will be updated as more data from other methods are incorporated. Data for the Noyori hydrogenation of 1-octyn-3-one is currently unavailable and the conditions are representative.

## Visualizations

### Reaction Pathway: CBS Reduction of 1-Octyn-3-one





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## References

- 1. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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